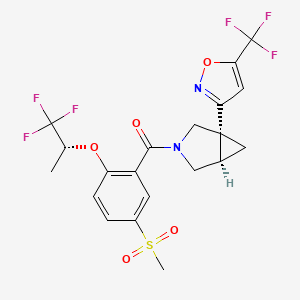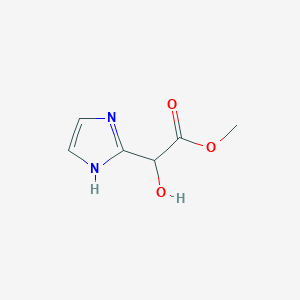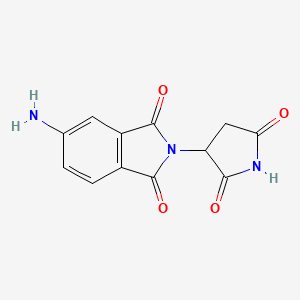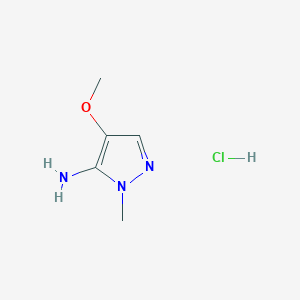![molecular formula C17H18N6O2 B6604178 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid CAS No. 80576-86-9](/img/structure/B6604178.png)
4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid
説明
4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid, also known as 4-DAP, is a small molecule that was first synthesized in the early 1990s and has since been studied extensively for its potential use in various scientific applications. 4-DAP is an aromatic compound, and its structure is composed of a six-membered aromatic ring with two nitrogen atoms and a methyl group attached to the ring. 4-DAP has been studied extensively due to its potential use in a variety of scientific research applications.
作用機序
4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid acts as an agonist of the metabotropic glutamate receptor (mGluR). mGluRs are G-protein coupled receptors that are activated by the neurotransmitter glutamate, and play a role in a variety of physiological processes, including learning and memory. 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid binds to the mGluR and activates it, resulting in the activation of a G-protein complex and the subsequent activation of a variety of intracellular signaling pathways.
Biochemical and Physiological Effects
The activation of the mGluR by 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid has a variety of biochemical and physiological effects. The activation of the mGluR by 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid has been shown to increase the release of glutamate, which has a variety of effects on the nervous system, including the modulation of synaptic plasticity, which is important for learning and memory. 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid has also been shown to modulate the activity of other neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in a variety of physiological processes, including pain perception, anxiety, and addiction.
実験室実験の利点と制限
4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid has a number of advantages and limitations for use in lab experiments. One of the advantages of 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid is its high affinity for the mGluR, which makes it an ideal agonist for studying the role of the mGluR in a variety of physiological processes. Additionally, 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid has an excellent safety profile, making it a safe and reliable compound for use in lab experiments. However, one of the limitations of 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
Given the potential of 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid for use in a variety of scientific research applications, there are a number of potential future directions for its use. One potential future direction for 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid is its use in the study of neurological disorders. 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid has been shown to activate the mGluR, which plays a role in a variety of physiological processes, including learning and memory. Thus, 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid has potential applications in the study of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Additionally, 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid could be used to study the role of the mGluR in a variety of other physiological processes, such as pain perception, anxiety, and addiction. Another potential future direction for 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid is its use as a therapeutic agent. 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid has been shown to activate the mGluR, which could potentially be used to modulate the activity of other neurotransmitters, such as dopamine, serotonin, and norepinephrine. Thus, 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid could potentially be used to treat a variety of neurological and psychiatric disorders. Finally, 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid could be used to study the role of the mGluR in a variety of other physiological processes, such as cell migration, inflammation, and immune response.
合成法
4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid is synthesized using a multi-step process, beginning with the reaction of p-aminobenzonitrile and 2,4-diaminopyridine in the presence of a base such as potassium carbonate. This reaction yields the intermediate product 4-amino-3-methylbenzonitrile, which is then reacted with 2-methylpropionic acid in the presence of an acid catalyst such as sulfuric acid. This reaction yields 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid as the final product.
科学的研究の応用
4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid has been studied extensively for its potential use in a variety of scientific research applications. One of the most widely studied applications of 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid is its use as an agonist of the metabotropic glutamate receptor (mGluR). mGluRs are a family of G-protein coupled receptors that play a role in a variety of physiological processes, including learning and memory. 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid has been studied for its ability to activate mGluRs, and thus has potential applications in the study of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid has also been studied for its potential use in the study of other physiological processes, such as pain perception, anxiety, and addiction.
特性
IUPAC Name |
4-[1-(2,4-diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-17(2,10-5-3-9(4-6-10)15(24)25)7-11-8-20-14-12(21-11)13(18)22-16(19)23-14/h3-6,8H,7H2,1-2H3,(H,24,25)(H4,18,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRJXIGOLYXBQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60574555 | |
| Record name | 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid | |
CAS RN |
80576-86-9 | |
| Record name | 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-fluoro-5-methylphenoxy)-1-[(2r,4s)-2-amino-5-azaspiro[3.5]nonan-5-yl]ethan-1-one hydrochloride](/img/structure/B6604097.png)
![ethyl 2,3-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylate](/img/structure/B6604108.png)



![3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B6604127.png)
![4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B6604132.png)


![N-{4-[3-(4-chlorophenyl)-7-oxo-2-(trifluoromethyl)-1H,7H-pyrazolo[1,5-a]pyrimidin-5-yl]phenyl}benzamide](/img/structure/B6604161.png)
![2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanol](/img/structure/B6604173.png)
![methyl (2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate hydrochloride](/img/structure/B6604189.png)

![tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B6604196.png)